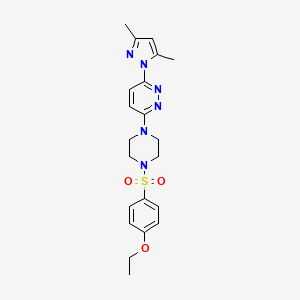

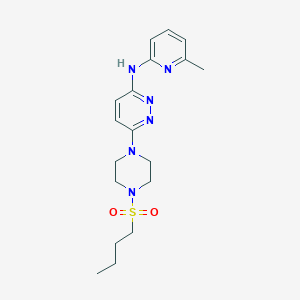

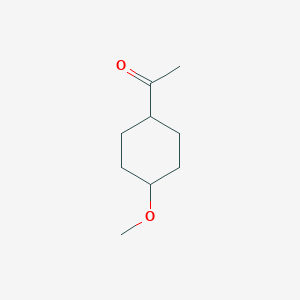

1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. The related compounds in the provided papers include sulfone and pyrrolidine derivatives, which have been explored for their potential as RORγt inverse agonists, thromboxane A2 receptor antagonists, and in the synthesis of various biologically active molecules .

Synthesis Analysis

The synthesis of related sulfone compounds often involves the addition of nucleophiles to electrophilic sulfone moieties. For example, allylic and prop-2-ynylic alcohols have been added to phenylsulfonylpropenes in the presence of KF–basic alumina, leading to halogenoallyl sulfones that can be cyclized using tributyltin hydride . Another synthesis approach involves the acid-catalyzed reaction of ethoxypyrrolidine with phenols to form arylsulfonylpyrrolidines . These methods highlight the versatility of sulfone compounds in synthetic chemistry and their potential utility in creating a variety of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfone derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, as seen in the phenylsulfonyl moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another common feature in these compounds. The molecular geometry, vibrational frequency, and NMR chemical shifts can be computationally studied using methods like DFT to predict the properties and reactivity of these molecules .

Chemical Reactions Analysis

Sulfone compounds participate in various chemical reactions, including conjugate additions, cyclizations, and 1,3-dipolar cycloadditions. For instance, dibromo-phenylsulfonylpropene has been used as a reagent for the synthesis of furans and cyclopentenones . Isoxazolidines have been synthesized via 1,3-dipolar cycloaddition of trifluoro-phenylsulfonylpropene with nitrones . These reactions demonstrate the reactivity of sulfone compounds and their potential to form complex structures with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of the sulfonyl group and the overall molecular structure. The sulfonyl group is a strong electron-withdrawing group, which can affect the acidity of adjacent hydrogens and the nucleophilicity of neighboring positions. The polarity of the sulfonyl group also impacts the compound's solubility in various solvents. These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Selective RORγt Inverse Agonists for Therapeutic Applications

The research on phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists illustrates their potential in medicinal chemistry, particularly for treating autoimmune diseases. By optimizing the chemical structure, researchers developed compounds with high selectivity and desirable pharmacokinetic properties, demonstrating significant efficacy in mouse models for inflammation and autoimmune diseases (Duan et al., 2019).

Advancements in Polymeric Ionic Liquids (PILs)

The synthesis and characterization of novel ionic monomers for the development of new anionic "polymeric ionic liquids" (PILs) highlight the applications in materials science. These PILs exhibit increased ionic conductivity and thermal stability, making them suitable for a wide range of applications, from electrolytes in energy storage devices to sensors and actuators (Shaplov et al., 2011).

Water-soluble Aminoxyls for Biomedical Research

The development of water-soluble aminoxyls provides a basis for their application in biomedical research, particularly as spin labels in electron paramagnetic resonance (EPR) spectroscopy. These compounds offer the advantage of being fully soluble in water, which is crucial for studying biological systems (Marx & Rassat, 2002).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-19(12-14-24(22,23)18-9-5-2-6-10-18)20-13-11-17(15-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTELXBQMDFCJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)